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molecular formula C8H5FO3 B112204 3-Fluoro-4-formylbenzoic acid CAS No. 193290-80-1

3-Fluoro-4-formylbenzoic acid

Cat. No. B112204
M. Wt: 168.12 g/mol
InChI Key: GJJKOIYVMNOZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709470B2

Procedure details

AgNO3 (0.39 mol) in hot H2O (90 mL) is added dropwise to a solution of crude 4-dibromomethyl-3-fluorobenzoic acid (2, 0.19 mol) in ethanol (EtOH) (480 mL) at 50° C. over 10 min and then the mixture is stirred at the same temperature for 45 min. After cooling to room temperature, the mixture is poured into 1 N HCl (200 mL) and filtered off. The residue is washed with EtOH and the filtrate is concentrated to ca. 300 mL. The mixture is extracted twice with ethylacetate (EtOAc) and the combined organic layers are washed with brine, dried over MgSO4 and evaporated in vacuo. The crystals are collected by filtration and washed with ether/hexane (1:1) to give 3-fluoro-4-formyl benzoic acid (3).
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0.19 mol
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
480 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.39 mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2](Br)[C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[F:12].Cl.[OH2:15]>C(O)C.[N+]([O-])([O-])=O.[Ag+]>[F:12][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:3]=1[CH:2]=[O:15])[C:7]([OH:9])=[O:8] |f:4.5|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0.19 mol
Type
reactant
Smiles
BrC(C1=C(C=C(C(=O)O)C=C1)F)Br
Name
Quantity
90 mL
Type
reactant
Smiles
O
Name
Quantity
480 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.39 mol
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at the same temperature for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
The residue is washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to ca. 300 mL
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted twice with ethylacetate (EtOAc)
WASH
Type
WASH
Details
the combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
The crystals are collected by filtration
WASH
Type
WASH
Details
washed with ether/hexane (1:1)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC=1C=C(C(=O)O)C=CC1C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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